molecular formula C12H12F3NO B3099259 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one CAS No. 1353087-69-0

1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

Cat. No. B3099259
CAS RN: 1353087-69-0
M. Wt: 243.22
InChI Key: YPPIQSQVRLWFHP-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Pyrrolidines : 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is utilized in the synthesis of various fluorinated pyrrolidine derivatives. For example, 4-(trifluoromethyl)pyrrolidines with sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups are synthesized through 1,3-dipolar cycloaddition reactions, highlighting the versatility of 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one in producing a range of compounds (Markitanov et al., 2016).

  • Crystal Structure Analysis : Research into the crystal structure of pyrrolidin-2-one derivatives has provided insights into their molecular arrangements and bonding patterns, which is crucial for understanding their chemical behavior and potential applications (Mohammat et al., 2008).

  • Conformational Studies : The synthesis and study of conformationally restricted analogs of pregabalin, derived from 4-benzyloxymethyl pyrrolidin-2-one, emphasize the significance of 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one in producing pharmaceutical intermediates (Galeazzi et al., 2003).

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-5-3-9(4-6-10)8-16-7-1-2-11(16)17/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIQSQVRLWFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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